molecular formula C7H2BrClFNO2S B1414098 5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride CAS No. 1807214-80-7

5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride

Cat. No. B1414098
CAS RN: 1807214-80-7
M. Wt: 298.52 g/mol
InChI Key: GJWPPRDYRPIXQA-UHFFFAOYSA-N
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Description

5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride (5-Br-3-CN-2-F-BzSO2Cl) is a chemical compound used in the synthesis of a variety of compounds in the laboratory. It is a colorless solid with a melting point of 114-117°C. It is soluble in water, methanol, and ethanol. 5-Br-3-CN-2-F-BzSO2Cl is a useful reagent for a variety of organic reactions and has been studied extensively in recent years.

Mechanism of Action

The mechanism of action of 5-Br-3-CN-2-F-BzSO2Cl is not well understood, but it is believed to involve the formation of a reactive intermediate species, which then undergoes a variety of reactions. The exact nature of the intermediate species is not known, but it is believed to involve the formation of a sulfonyl chloride species, which then undergoes nucleophilic substitution reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-3-CN-2-F-BzSO2Cl are not well understood. It is believed to be a safe and non-toxic compound, but its effects on humans and animals have not been studied extensively.

Advantages and Limitations for Lab Experiments

5-Br-3-CN-2-F-BzSO2Cl is a useful reagent for a variety of organic reactions in the laboratory. It is relatively inexpensive and easy to obtain, and it is relatively stable in the presence of water and other reagents. However, it is not suitable for use in reactions involving strong acids or bases, as it is easily hydrolyzed in these conditions.

Future Directions

There are a number of potential future directions for research involving 5-Br-3-CN-2-F-BzSO2Cl. These include further studies into its mechanism of action, as well as its potential applications in the synthesis of drug compounds and polymers. Additionally, further studies into its biochemical and physiological effects could provide insight into its potential toxicity and safety. Finally, the development of new synthetic methods for the preparation of 5-Br-3-CN-2-F-BzSO2Cl could open up new possibilities for its use in the laboratory.

Scientific Research Applications

5-Br-3-CN-2-F-BzSO2Cl has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as heterocycles and polymers. It has also been used as an intermediate in the synthesis of drug compounds, and as a catalyst in the synthesis of polymers.

properties

IUPAC Name

5-bromo-3-cyano-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-5-1-4(3-11)7(10)6(2-5)14(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWPPRDYRPIXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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